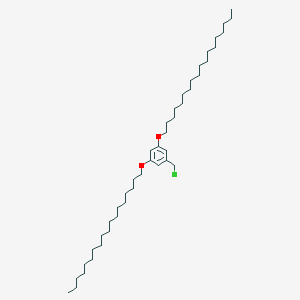
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and two octadecyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Blanc chloromethylation, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The resulting chloromethylbenzene can then undergo further reactions to introduce the octadecyloxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes followed by the attachment of long-chain alkoxy groups. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium alkoxides can yield alkoxy-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene has several applications in scientific research:
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in the development of bioactive compounds and pharmaceuticals.
Industrial Applications: The compound’s derivatives can be used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles that replace the chlorine atom. This reactivity is facilitated by the electron-donating effects of the octadecyloxy groups, which stabilize the intermediate species formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar in structure but lacks the long alkoxy chains.
1-Chloro-4-(chloromethyl)benzene: Another chloromethylbenzene derivative with different substitution patterns.
Benzyl Chloride: A simpler compound with a single chloromethyl group attached to the benzene ring.
Uniqueness
1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is unique due to the presence of long octadecyloxy chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
612068-18-5 |
|---|---|
Formule moléculaire |
C43H79ClO2 |
Poids moléculaire |
663.5 g/mol |
Nom IUPAC |
1-(chloromethyl)-3,5-dioctadecoxybenzene |
InChI |
InChI=1S/C43H79ClO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-42-37-41(40-44)38-43(39-42)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,40H2,1-2H3 |
Clé InChI |
XTLKCIWTUXTDBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CCl)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


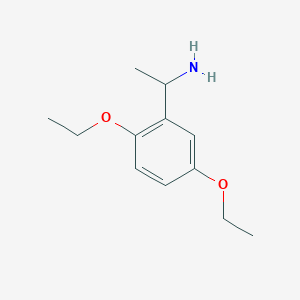


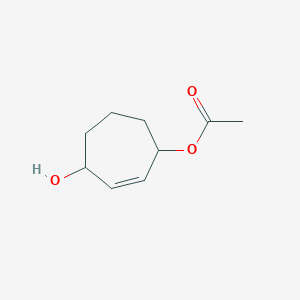
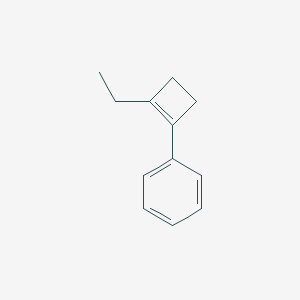
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)
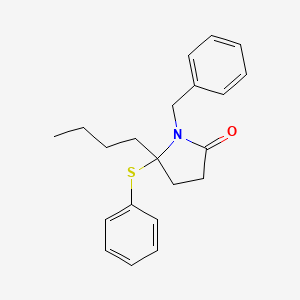

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
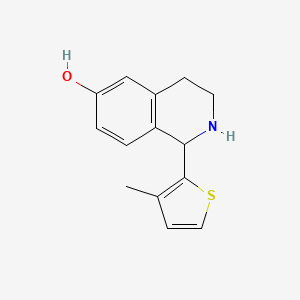
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)

![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
